An In-Depth Technical Guide to the Structural Characterization of Pyrido[1,2-a]pyrazin-5-ium Salts
An In-Depth Technical Guide to the Structural Characterization of Pyrido[1,2-a]pyrazin-5-ium Salts
Introduction: The Significance of Pyrido[1,2-a]pyrazin-5-ium Salts
The pyrido[1,2-a]pyrazin-5-ium scaffold is a fascinating and increasingly important heterocyclic system in the realms of medicinal chemistry and materials science. As a quaternary ammonium salt, its inherent charge and unique electronic distribution confer properties that are of significant interest to researchers and drug development professionals. These compounds have shown potential in various applications, and a thorough understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR), optimizing their properties, and ensuring their safe and effective use.
This guide provides a comprehensive overview of the key analytical techniques employed in the structural characterization of pyrido[1,2-a]pyrazin-5-ium salts. We will delve into the practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography, offering not just procedural steps but also the underlying rationale for their application to this specific class of molecules. Our focus is on providing a self-validating system of protocols and interpretation strategies to ensure the scientific integrity of your findings.
The Analytical Triad: A Multi-faceted Approach to Structural Elucidation
The definitive structural characterization of pyrido[1,2-a]pyrazin-5-ium salts relies on a synergistic application of three core analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To delineate the covalent framework and stereochemical relationships.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns, confirming the elemental composition and connectivity.
-
X-ray Crystallography: To provide an unambiguous, high-resolution three-dimensional structure in the solid state.
The logical workflow for characterizing a novel pyrido[1,2-a]pyrazin-5-ium salt is depicted below.
Caption: A typical workflow for the comprehensive structural characterization of a novel pyrido[1,2-a]pyrazin-5-ium salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, including N-heterocyclic compounds.[1][2] For pyrido[1,2-a]pyrazin-5-ium salts, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the unequivocal assignment of all proton and carbon signals.[3][4]
Rationale for a Multi-dimensional NMR Approach
The fused aromatic nature of the pyrido[1,2-a]pyrazin-5-ium core leads to a dispersion of proton signals in the downfield region of the ¹H NMR spectrum. While 1D ¹H NMR provides initial information on the number of unique protons and their multiplicities, signal overlap can often complicate interpretation.[5] 2D NMR techniques are therefore indispensable for resolving these ambiguities and establishing definitive connectivities.[4][6]
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically through two or three bonds. This is crucial for tracing out the proton networks within the pyridine and pyrazine rings.[6][7]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached. This provides a direct link between the proton and carbon skeletons.[6][8]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds apart. This is a powerful tool for piecing together the entire molecular framework, especially for identifying quaternary carbons and linking different spin systems.[3][6]
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), irrespective of their through-bond connectivity. This is invaluable for determining the stereochemistry and conformation of substituents.[9][10][11][12]
Experimental Protocol for NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the pyrido[1,2-a]pyrazin-5-ium salt.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube. The choice of solvent is critical, as it can influence chemical shifts.[1] DMSO-d₆ is often a good starting point due to its ability to dissolve a wide range of organic salts.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
-
1D NMR Acquisition:
-
Acquire a ¹H NMR spectrum to assess sample purity and obtain initial structural information.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.
-
-
2D NMR Acquisition:
-
Set up and run standard 2D NMR experiments: COSY, HSQC, HMBC, and if stereochemical questions exist, NOESY. The parameters for these experiments (e.g., spectral widths, acquisition times, and relaxation delays) should be optimized for the specific compound and spectrometer.[13]
-
Data Interpretation and Expected Spectral Features
The following table provides predicted ¹H and ¹³C NMR chemical shift ranges for the parent pyrido[1,2-a]pyrazin-5-ium cation, based on data from related structures.[3][14]
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Chemical Shift |
| H-1 | 8.5 - 8.8 | - | Adjacent to the electron-withdrawing pyrazine nitrogen. |
| H-2 | 7.8 - 8.1 | - | Part of the pyrazine ring system. |
| H-3 | 8.0 - 8.3 | - | Part of the pyrazine ring system. |
| H-6 | 9.0 - 9.3 | - | Adjacent to the positively charged quaternary nitrogen. |
| H-7 | 8.2 - 8.5 | - | Part of the pyridine ring system. |
| H-8 | 7.9 - 8.2 | - | Part of the pyridine ring system. |
| H-9 | 8.8 - 9.1 | - | Adjacent to the positively charged quaternary nitrogen. |
| C-1 | - | 135 - 140 | Part of the pyrazine ring. |
| C-2 | - | 128 - 132 | Part of the pyrazine ring. |
| C-3 | - | 130 - 135 | Part of the pyrazine ring. |
| C-5a | - | 145 - 150 | Bridgehead carbon adjacent to the quaternary nitrogen. |
| C-6 | - | 140 - 145 | Adjacent to the quaternary nitrogen. |
| C-7 | - | 130 - 135 | Part of the pyridine ring. |
| C-8 | - | 125 - 130 | Part of the pyridine ring. |
| C-9 | - | 138 - 142 | Adjacent to the quaternary nitrogen. |
| C-9a | - | 148 - 153 | Bridgehead carbon. |
Note: These are estimated ranges and will be influenced by substituents and the solvent used.
Caption: The interplay of various NMR experiments in the complete structural elucidation of pyrido[1,2-a]pyrazin-5-ium salts.
Mass Spectrometry: Confirming Molecular Identity and Probing Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of organic compounds.[14] For ionic species like pyrido[1,2-a]pyrazin-5-ium salts, electrospray ionization (ESI) is the preferred ionization method, as it is a soft ionization technique that typically keeps the cationic structure intact.
Rationale for ESI-MS and Tandem MS (MS/MS)
-
ESI-MS: Provides the accurate mass of the pyrido[1,2-a]pyrazin-5-ium cation, which allows for the confirmation of its elemental composition.
-
Tandem MS (MS/MS): Involves the isolation of the parent ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's substructures and connectivity.[15][16][17][18][19]
Experimental Protocol for ESI-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the pyrido[1,2-a]pyrazin-5-ium salt (approximately 1-10 µg/mL) in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or a mixture of these with water.[6][13]
-
The addition of a small amount of formic acid can sometimes improve signal intensity in positive ion mode.
-
Ensure the sample is free of non-volatile salts, which can suppress the signal.[13]
-
-
MS Acquisition:
-
Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).
-
Acquire a full scan mass spectrum in positive ion mode to identify the parent ion.
-
-
MS/MS Acquisition:
-
Perform a product ion scan by selecting the m/z of the parent ion and subjecting it to CID.
-
Vary the collision energy to control the degree of fragmentation and obtain a comprehensive fragmentation pattern.
-
Predicted Fragmentation Pattern
The fragmentation of the pyrido[1,2-a]pyrazin-5-ium cation is expected to proceed through characteristic pathways for N-heterocyclic systems. The table below outlines some plausible fragmentation pathways.
| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragmentation Pathway |
| [M]⁺ | [M - 27]⁺ | HCN | Loss of hydrogen cyanide from the pyrazine ring. |
| [M]⁺ | [M - 28]⁺ | C₂H₂ | Loss of acetylene, potentially from the pyridine ring. |
| [M]⁺ | [M - R]⁺ | R• | If substituted, loss of a radical from a substituent. |
| [M]⁺ | [M - R']⁺ | R' | If substituted, loss of a neutral molecule from a substituent. |
Note: The exact fragmentation pattern will be highly dependent on the nature and position of any substituents on the pyrido[1,2-a]pyrazin-5-ium core.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
While NMR and MS provide compelling evidence for the structure of a molecule in solution and the gas phase, respectively, single-crystal X-ray crystallography offers the most definitive and unambiguous structural proof by mapping the precise positions of atoms in the solid state.[20][21] This technique is particularly valuable for confirming the connectivity of the fused ring system and determining the stereochemistry of substituents with absolute certainty.[22]
Rationale for X-ray Crystallography
For a novel chemical entity intended for pharmaceutical development, an X-ray crystal structure is often a regulatory requirement. It provides a wealth of precise information, including:
-
Bond lengths and angles: These can be compared to theoretical values and data from similar structures to confirm the electronic nature of the molecule.[2][22][23][24][25]
-
Conformation: The precise three-dimensional arrangement of the molecule in the solid state.
-
Intermolecular interactions: Hydrogen bonding and other non-covalent interactions that dictate the crystal packing can provide insights into the molecule's physical properties.[2]
Experimental Protocol for X-ray Crystallography
-
Crystal Growth: This is often the most challenging step.[12][26]
-
Slow evaporation of a saturated solution of the pyrido[1,2-a]pyrazin-5-ium salt in a suitable solvent or solvent mixture is a common method.
-
Vapor diffusion, where a precipitant is slowly introduced into a solution of the compound, can also be effective.
-
The goal is to obtain single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions) with minimal defects.
-
-
Data Collection:
-
A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.[27]
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
-
Structure Solution and Refinement:
-
The diffraction data are processed to determine the unit cell dimensions and space group.
-
The positions of the atoms are determined from the electron density map, and the structural model is refined to best fit the experimental data.[27]
-
Example Crystallographic Data
The following table presents crystallographic data for a closely related compound, 1-oxo-3-phenyl-pyrido[1,2-a]pyrazinium bromide monohydrate, which serves as an excellent reference for what can be expected for this class of compounds.[22]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.730(2) |
| b (Å) | 14.094(3) |
| c (Å) | 12.553(3) |
| β (°) | 106.18(3) |
| Volume (ų) | 1311.3(5) |
| Z | 4 |
Conclusion: A Synergistic Approach to Unwavering Confidence
The structural characterization of pyrido[1,2-a]pyrazin-5-ium salts requires a meticulous and multi-pronged analytical approach. By integrating the insights from NMR spectroscopy, mass spectrometry, and X-ray crystallography, researchers can achieve an unambiguous and comprehensive understanding of these important heterocyclic compounds. Each technique provides a unique and complementary piece of the structural puzzle, and their combined application ensures the highest level of scientific rigor and trustworthiness in drug discovery and development. This guide has provided the foundational knowledge and practical protocols to empower scientists to confidently and accurately characterize this promising class of molecules.
References
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
-
Silva, A. M. S., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from [Link]
-
Loo, R. R. O., & Loo, J. A. (2014). A Novel Route to Recognizing Quaternary Ammonium Cations Using Electrospray Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 26(3), 488-496. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Retrieved from [Link]
-
Szafran, M., et al. (2006). Structures of pyrido[1,2a]pyrazinium and pyrido[1,2c][14]oxazinium bromides studied by 1H, 13C and 15N NMR, FTIR, X-ray and DFT methods. Journal of Molecular Structure, 792-793, 132-141. Retrieved from [Link]
-
Benet, D. (n.d.). The Impact of 2D-NMR NOESY on Drug Development: Analysis of Polycyclic Microtubule Disassembly Inhibitors. Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]
-
Lancelin, J. M., et al. (1993). Reconstruction of NOESY maps. A requirement for a reliable conformational analysis of biomolecules using 2D NMR. Journal of biomolecular NMR, 3(4), 457-470. Retrieved from [Link]
- Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
-
Girreser, U., et al. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-721. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
Barbosa, T. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
-
Deschamps, J. R. (2006). X-Ray Crystallography of Chemical Compounds. Current medicinal chemistry, 13(19), 2269-2276. Retrieved from [Link]
-
Boyle, T. J. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 1), 2-10. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
The Royal Society of Chemistry. (n.d.). X-ray diffraction. Retrieved from [Link]
-
Perles, J. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 934. Retrieved from [Link]
-
Korchagin, D. V., et al. (2016). SINGLE CRYSTAL X-RAY DIFFRACTION STUDY OF 2,4,6-TRIAZIDOPYRIDINE AND ITS 3,5-DIBROMOSUBSTITUTED DERIVATIVE. Russian Journal of General Chemistry, 86(6), 1436-1442. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected bond lengths (A ˚ ) and angles (°) of (2). Retrieved from [Link]
-
Rakhmatullin, I., et al. (2016). 1H NMR Characterization of Two New Pyridoxine Derivatives. Magnetic Resonance in Chemistry, 54(12), 975-978. Retrieved from [Link]
-
Wang, C., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Retrieved from [Link]
-
Petreska Stanoeva, J., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 99-110. Retrieved from [Link]
-
de Oliveira, L. G., et al. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Preprints.org. Retrieved from [Link]
-
Lee, S., & Kim, H. (2012). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Bulletin of the Korean Chemical Society, 33(7), 2397-2402. Retrieved from [Link]
-
Ates, B., et al. (2012). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO(II) COMPLEX. Journal of the Chilean Chemical Society, 57(1), 1009-1012. Retrieved from [Link]
-
van der Velden, G., et al. (2022). Automated analysis for multiplet identification from ultra-high resolution 2D-1H,13C-HSQC NMR spectra. F1000Research, 11, 1205. Retrieved from [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
Tang, L., et al. (2023). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 910-913. Retrieved from [Link]
-
de Abreu, L. M., et al. (2007). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 18(8), 1546-1552. Retrieved from [Link]
-
Ali, T. E., et al. (2010). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Croatica Chemica Acta, 83(4), 441-447. Retrieved from [Link]
-
Zhang, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852. Retrieved from [Link]
-
Xu, G., et al. (2008). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. LCGC International, 21(6). Retrieved from [Link]
-
Kádár, J., et al. (2000). Stereospecific fragmentations in the mass spectra of stereoisomeric isoindoloquinazolines. Journal of Mass Spectrometry, 35(11), 1288-1296. Retrieved from [Link]
-
Hiden Analytical. (n.d.). Mass spectral fragments of common hydrocarbons. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6,12-Dihydrodipyrido[1,2-a:1′,2′-d]pyrazinium bis(perchlorate) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. kpfu.ru [kpfu.ru]
- 8. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. longdom.org [longdom.org]
- 11. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mjcce.org.mk [mjcce.org.mk]
- 16. scispace.com [scispace.com]
- 17. scielo.br [scielo.br]
- 18. raco.cat [raco.cat]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. pleiades.online [pleiades.online]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. revroum.lew.ro [revroum.lew.ro]
- 25. Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 26. X-ray diffraction using focused-ion-beam-prepared single crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 27. rsc.org [rsc.org]
